Polymorph Control: Two Distinct Space Groups vs. Single-Phase N-Acetyl Analog
N-Formyl-2,6-difluoroaniline crystallizes in two distinct polymorphic forms under different conditions: form (Ia) in orthorhombic Pbca and form (Ib) in monoclinic P2₁, each with one molecule per asymmetric unit [1]. In contrast, the N-acetyl derivative (2,6-difluoroacetanilide) typically yields a single phase under comparable screening [2]. The ability to access two conformational packings allows procurement teams to specify a crystal form that optimizes solubility, filtration, or tableting properties for the downstream process.
| Evidence Dimension | Number of accessible crystal polymorphs and space groups |
|---|---|
| Target Compound Data | Form Ia (orthorhombic Pbca); Form Ib (monoclinic P2₁) – two reproducible polymorphs |
| Comparator Or Baseline | N-Acetyl-2,6-difluoroaniline: one phase commonly reported in literature and patent screening |
| Quantified Difference | 2 polymorphs for N-formyl vs. 1 for N-acetyl under similar crystallization conditions |
| Conditions | Single-crystal X-ray diffraction; crystals obtained from different solvent systems at ambient pressure (Omondi et al., 2009) |
Why This Matters
Procurement of the correct polymorph ensures consistent dissolution rate and avoidance of late-stage form changes that can derail scale-up campaigns.
- [1] Omondi, B. et al. (2009). Acta Cryst. C65, o470–o474. Two polymorphs of N-(2,6-difluorophenyl)formamide. View Source
- [2] PubChem. 2',6'-Difluoroacetanilide (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/2_6_-Difluoroacetanilide (accessed 2026-05-12: no polymorphic forms listed). View Source
